molecular formula C7H9N3O4 B2398275 4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid CAS No. 169266-57-3

4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid

Cat. No.: B2398275
CAS No.: 169266-57-3
M. Wt: 199.166
InChI Key: SSJNDMRMSBFSSP-UHFFFAOYSA-N
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Description

4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid is an organic compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . This compound features a pyrazole ring substituted with a nitro group and a butanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid can be synthesized from 4-(3-nitro-1H-pyrazol-1-yl)butanenitrile . The nitrile group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The reaction typically involves heating the nitrile compound with a strong acid or base, followed by neutralization and purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar hydrolysis methods. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

    Esterification: Alcohols and sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Reduction: 4-(3-Amino-1H-pyrazol-1-yl)butanoic acid.

    Substitution: Various substituted pyrazole derivatives.

    Esterification: 4-(3-Nitro-1H-pyrazol-1-yl)butanoates.

Scientific Research Applications

4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploring its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitro-1H-pyrazol-1-YL)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of a butanoic acid moiety

Properties

IUPAC Name

4-(3-nitropyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c11-7(12)2-1-4-9-5-3-6(8-9)10(13)14/h3,5H,1-2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJNDMRMSBFSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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